

# IM156 Technical Support Center: Strategies to Overcome Potential Resistance

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with IM156, a potent inhibitor of oxidative phosphorylation (OXPHOS) targeting mitochondrial Protein Complex 1 (PC1).

# **Troubleshooting Guide**

This guide addresses specific issues that may arise during your experiments with IM156.

# Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                                                                        | Potential Cause                                                                                                                                                                                 | Suggested Solution                                                                                                                                                                                                                                                                                                                                                                                                                                               |
|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Decreased sensitivity or acquired resistance to IM156 in cancer cell lines over time. | Metabolic Reprogramming: Cancer cells may adapt by upregulating glycolysis to compensate for the inhibition of OXPHOS.[1]                                                                       | 1. Assess Metabolic Phenotype: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). An increase in the ECAR/OCR ratio suggests a shift towards glycolysis. 2. Combination Therapy: Consider co- treatment with a glycolysis inhibitor (e.g., 2-deoxyglucose) to create a synthetic lethal strategy.[2] 3. Nutrient Restriction: Culture cells in low-glucose media to prevent glycolytic escape. |
| Variability in IM156 efficacy<br>across different cancer cell<br>lines.               | Intrinsic Metabolic Phenotype: Cell lines may have inherently different baseline levels of OXPHOS and glycolysis. Cells with a high baseline glycolytic rate may be less sensitive to IM156.[3] | 1. Characterize Baseline Metabolism: Profile the metabolic signature of your panel of cell lines before initiating IM156 treatment. 2. Select Appropriate Models: Prioritize cell lines with a high dependency on OXPHOS for initial studies.                                                                                                                                                                                                                    |
| Inconsistent results in in vivo xenograft models.                                     | Tumor Microenvironment (TME): Factors within the TME, such as hypoxia and nutrient availability, can influence metabolic pathways and drug response.[4]                                         | 1. Analyze the TME: Perform immunohistochemistry (IHC) for hypoxia markers (e.g., HIF-1α) and assess vascularization. 2. Combination with TME-modulating agents: Consider therapies that target hypoxia or                                                                                                                                                                                                                                                       |



angiogenesis in combination with IM156.

Unexpected off-target effects or cellular stress responses.

AMPK Activation: As a biguanide, IM156 can activate AMP-activated protein kinase (AMPK), which regulates broad metabolic and stress response pathways.[5]

1. Monitor AMPK Signaling:
Perform Western blotting for
phosphorylated AMPK and its
downstream targets. 2.
Evaluate Autophagy: Assess
markers of autophagy (e.g.,
LC3-II) as it can be a survival
mechanism triggered by
metabolic stress.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which cancer cells may develop resistance to IM156?

A1: The most probable mechanism of acquired resistance to IM156 is metabolic reprogramming.[1] By inhibiting mitochondrial Complex I, IM156 blocks oxidative phosphorylation, the primary source of ATP in many cancer cells. To survive, cancer cells can switch their metabolic wiring to rely more heavily on glycolysis for energy production. This metabolic plasticity allows them to bypass the effects of OXPHOS inhibition.[2][3]

Q2: How can I experimentally confirm that my cancer cells have become resistant to IM156?

A2: To confirm IM156 resistance, you should perform a dose-response assay to compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. This can be coupled with metabolic profiling using a Seahorse XF Analyzer to demonstrate a shift from OXPHOS to glycolysis (increased ECAR/OCR ratio).

Q3: What combination strategies are being explored to overcome IM156 resistance?

A3: Preclinical and clinical studies suggest that combining IM156 with other anticancer agents is a promising strategy. A notable example is the ongoing Phase 1b clinical trial of IM156 in combination with gemcitabine and nab-paclitaxel for advanced pancreatic cancer.[6] The rationale is that many chemotherapy-resistant tumors are highly dependent on OXPHOS,



making them vulnerable to IM156.[4][7] Combining IM156 with agents that target other cellular processes, like DNA synthesis or cell division, can create a multi-pronged attack that is more difficult for cancer cells to overcome.

Q4: Are there specific cancer types that are more likely to be sensitive to IM156?

A4: Cancers that are highly dependent on oxidative phosphorylation are predicted to be more sensitive to IM156. This includes tumors with defects in glycolytic pathways or those that have adapted to a high-energy demand through increased mitochondrial activity.[7] Preclinical studies have shown IM156 to be effective in models of glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[8][9]

# **Quantitative Data Summary**

Table 1: Preclinical Efficacy of IM156 in Various Cancer Models

| Cancer Type                 | Model              | IM156 Effect                                                                         | Reference |
|-----------------------------|--------------------|--------------------------------------------------------------------------------------|-----------|
| Glioblastoma                | In vivo            | Anticancer activity demonstrated                                                     | [8][9]    |
| Gastric Cancer              | In vivo            | Anticancer activity demonstrated                                                     | [8][9]    |
| EGFR-mutated Lung<br>Cancer | In vivo            | Anticancer activity demonstrated                                                     | [8][9]    |
| Various Solid Tumors        | In vitro & In vivo | Strong efficacy in<br>gastric, lymphoma,<br>lung, breast, and<br>glioblastoma models | [7]       |

Table 2: Clinical Trial Data for IM156



| Trial Identifier | Cancer Type                | Combination<br>Therapy                     | Key Findings                                                                                                       | Reference |
|------------------|----------------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| NCT03272256      | Advanced Solid<br>Tumors   | IM156<br>monotherapy                       | Recommended Phase 2 dose (RP2D) of 800 mg QD was established. Best response was stable disease in 32% of patients. | [5]       |
| NCT05497778      | Advanced Pancreatic Cancer | IM156 +<br>Gemcitabine +<br>Nab-paclitaxel | A Phase 1b trial is ongoing to evaluate safety and efficacy.                                                       | [6]       |

# Experimental Protocols Protocol 1: Generation of IM156-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to IM156 through continuous exposure to escalating drug concentrations.[10][11][12][13]

#### Materials:

- · Parental cancer cell line of interest
- Complete cell culture medium
- IM156 (stock solution in a suitable solvent, e.g., DMSO)
- Cell culture flasks, plates, and other consumables
- Cell counting solution (e.g., trypan blue)
- Hemocytometer or automated cell counter



#### Procedure:

- Determine the initial IC50 of IM156: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the concentration of IM156 that inhibits 50% of cell growth for the parental cell line.
- Initial Exposure: Culture the parental cells in a medium containing IM156 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
- Monitor Cell Growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
- Subculture: When the cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of IM156.
- Dose Escalation: Once the cells have adapted and are proliferating steadily at the current IM156 concentration (typically after 2-3 passages), increase the concentration of IM156 by a factor of 1.5 to 2.
- Repeat Cycles: Repeat steps 3-5 for several months. The gradual increase in drug concentration will select for a resistant population.
- Characterize the Resistant Phenotype: Periodically, perform a dose-response assay to determine the new IC50 of the cell population. A significant fold-increase in the IC50 compared to the parental line indicates the development of resistance.
- Cryopreservation: At various stages of resistance development, cryopreserve vials of the resistant cells for future experiments.

# Protocol 2: Metabolic Profiling using Seahorse XF Analyzer

This protocol provides a general workflow for assessing the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine the metabolic phenotype of IM156-sensitive and -resistant cells.[14][15][16][17][18]

#### Materials:



- Seahorse XF Analyzer (e.g., XFe96 or XFe24)
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant Solution
- Seahorse XF Base Medium
- Glucose, Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)
- Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (for Glycolysis Stress Test)
- IM156-sensitive and -resistant cancer cell lines

#### Procedure:

- Cell Seeding: Seed the sensitive and resistant cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
- Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF
   Calibrant solution in a non-CO2 incubator at 37°C overnight.
- Assay Medium Preparation: Prepare the appropriate Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine for the Mito Stress Test).
- Cell Plate Preparation: On the day of the assay, remove the culture medium from the cell
  plate and wash the cells with the prepared Seahorse XF assay medium. Add the final volume
  of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1
  hour.
- Load the Sensor Cartridge: Load the appropriate metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test) into the designated ports of the hydrated sensor cartridge.
- Run the Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR, and then the responses to the injected compounds.







 Data Analysis: Analyze the resulting data to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity (for the Mito Stress Test), and glycolysis, glycolytic capacity, and glycolytic reserve (for the Glycolysis Stress Test). Compare these parameters between the sensitive and resistant cell lines.

# **Visualizations**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | When cancer drug resistance meets metabolomics (bulk, single-cell and/or spatial): Progress, potential, and perspective [frontiersin.org]
- 2. Metabolic Plasticity in Chemotherapy Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Metabolism: Phenotype, Signaling and Therapeutic Targets PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lixumistat (IM156) in Oncology Immunomet [immunomet.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ImmunoMet Therapeutics Announces First Patient Dosed in a Phase 1b Trial of IM156 in Pancreatic Cancer Immunomet [immunomet.com]
- 7. IM156 Cancer Metabolism and Drug Resistance Immunomet [immunomet.com]
- 8. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]

## Troubleshooting & Optimization





- 9. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 10. Generation of drug-resistant cell lines [bio-protocol.org]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of oxidative phosphorylation and glycolysis in NK cells (Seahorse assays) [protocols.io]
- 16. Simultaneous Induction of Glycolysis and Oxidative Phosphorylation during Activation of Hepatic Stellate Cells Reveals Novel Mitochondrial Targets to Treat Liver Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- To cite this document: BenchChem. [IM156 Technical Support Center: Strategies to Overcome Potential Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605366#strategies-to-overcome-potential-im156-resistance-in-cancer-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com